Ethyldiphenylphosphine

Catalog No.
S703444
CAS No.
607-01-2
M.F
C14H15P
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyldiphenylphosphine

CAS Number

607-01-2

Product Name

Ethyldiphenylphosphine

IUPAC Name

ethyl(diphenyl)phosphane

Molecular Formula

C14H15P

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

WUOIAOOSKMHJOV-UHFFFAOYSA-N

SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Ethyldiphenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyldiphenylphosphine (PEtPh2) is a monodentate tertiary alkylarylphosphine widely utilized as a tunable ligand in transition metal catalysis and nucleophilic organocatalysis. Operating as a stable liquid at room temperature, it offers a distinct processability and handling advantage over solid arylphosphines like triphenylphosphine. With an intermediate stereoelectronic profile characterized by a Tolman cone angle of 140° and enhanced sigma-donor capacity relative to triaryl analogs, PEtPh2 is specifically procured for chemical processes requiring accelerated oxidative addition rates, precise steric control in cross-coupling reactions, and seamless integration into automated flow chemistry systems [1].

Attempting to substitute ethyldiphenylphosphine with the ubiquitous triphenylphosphine (PPh3) or highly nucleophilic trialkylphosphines (e.g., PEt3 or PBu3) frequently results in suboptimal catalytic turnover or severe handling complications. PPh3, being a solid with weaker electron-donating capability, often fails to sufficiently activate challenging aryl chlorides and can cause precipitation and line-clogging in continuous flow reactors. Conversely, while trialkylphosphines offer strong sigma-donation, their severe pyrophoricity and volatility demand rigorous, costly inert-atmosphere handling protocols. PEtPh2 bridges this gap, providing the necessary electron density to drive difficult oxidative additions without introducing the extreme air-sensitivity associated with fully alkylated phosphines or the solubility limitations of solid triarylphosphines [1].

Liquid-Phase Handling for Continuous Flow and Automated Synthesis

A critical procurement differentiator for ethyldiphenylphosphine is its physical state. Unlike triphenylphosphine, which is a solid at room temperature (melting point ~80 °C), ethyldiphenylphosphine is a stable liquid (boiling point 293 °C). This liquid state allows for direct volumetric dosing via syringe pumps and automated liquid handlers, eliminating the risk of line clogging and significantly reducing the solvent volumes required to dissolve solid phosphines in continuous flow manufacturing [1].

Evidence DimensionPhysical state and handling phase at 20 °C
Target Compound DataLiquid (bp 293 °C)
Comparator Or BaselineTriphenylphosphine (Solid, mp 80 °C)
Quantified DifferencePhase transition enabling neat volumetric dosing
ConditionsStandard ambient temperature and pressure (SATP)

Liquid ligands drastically simplify reactor engineering and reduce solvent overhead in automated and continuous flow procurement scenarios.

Stereoelectronic Tuning for Optimized Catalyst Activation

Ethyldiphenylphosphine offers a precisely tuned stereoelectronic profile, featuring a Tolman cone angle of 140° and a Tolman Electronic Parameter (TEP) of ~2066.7 cm⁻¹. This makes it a stronger sigma-donor than triphenylphosphine (TEP 2068.9 cm⁻¹, cone angle 145°) while remaining less sterically demanding. This specific combination accelerates the oxidative addition step in palladium and nickel catalysis without over-crowding the metal center, a balance that cannot be achieved with bulkier triaryl or highly reactive trialkyl substitutes [1].

Evidence DimensionSteric bulk and electron-donating capacity
Target Compound DataCone angle 140°, TEP 2066.7 cm⁻¹
Comparator Or BaselineTriphenylphosphine (Cone angle 145°, TEP 2068.9 cm⁻¹)
Quantified Difference5° smaller cone angle, stronger sigma-donation (lower TEP)
ConditionsStandard organometallic parameterization models (Ni(CO)3L IR stretching frequencies)

Buyers targeting difficult cross-coupling reactions require this specific electron-rich, moderately hindered profile to maximize catalyst turnover frequencies.

Quantitatively Higher Yields in Nucleophilic Organocatalysis

In specific organocatalytic transformations, such as the alpha-umpolung-aldol synthesis of benzo[b]azapin-3-ones, ligand selection strictly dictates reaction viability. Studies demonstrate that utilizing ethyldiphenylphosphine as the nucleophilic catalyst achieves a 74% product yield. In stark contrast, highly nucleophilic trialkylphosphines like tributylphosphine failed completely (0% yield), and modified triarylphosphines like tris(p-tolyl)phosphine underperformed (54% yield), highlighting the unique necessity of PEtPh2's balanced nucleophilicity [1].

Evidence DimensionProduct yield in phosphine-catalyzed synthesis
Target Compound Data74% yield
Comparator Or BaselineTributylphosphine (0% yield); Tris(p-tolyl)phosphine (54% yield)
Quantified Difference+20% to +74% absolute yield increase
ConditionsPhosphine-catalyzed alpha-umpolung-aldol reaction

Proves that for specific organocatalytic pathways, PEtPh2 provides the exact balance of nucleophilicity and steric bulk required to drive reactions to completion.

Continuous Flow Cross-Coupling Manufacturing

Because ethyldiphenylphosphine is a liquid at room temperature, it is the preferred ligand for automated and continuous flow cross-coupling reactions. It eliminates the line-clogging risks associated with solid triphenylphosphine and allows for precise volumetric dosing via syringe pumps, drastically reducing solvent waste and improving manufacturing reproducibility [1].

Palladium and Nickel-Catalyzed Arylation of Challenging Substrates

In reactions where triphenylphosphine lacks the electron density to activate unreactive aryl chlorides, ethyldiphenylphosphine provides the necessary sigma-donor boost (TEP ~2066.7 cm⁻¹) to accelerate oxidative addition. Its intermediate cone angle (140°) ensures the metal center remains accessible, making it an ideal choice for difficult Suzuki, Heck, and Negishi couplings where trialkylphosphines are too hazardous to deploy at scale [2].

Nucleophilic Organocatalysis and Umpolung Reactions

For complex organocatalytic cascades, such as umpolung-aldol reactions, ethyldiphenylphosphine provides a mathematically proven balance of nucleophilicity and steric hindrance. It successfully drives intermediate formation and product release in systems where smaller trialkylphosphines cause catalyst poisoning and larger triarylphosphines fail to initiate the reaction [3].

XLogP3

3.4

Boiling Point

293.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

607-01-2

Dates

Last modified: 08-15-2023

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